molecular formula C22H21N5O3S B2419563 N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-50-8

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2419563
CAS No.: 895790-50-8
M. Wt: 435.5
InChI Key: OOTXTFRHJMOECT-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTXTFRHJMOECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization to introduce the oxalamide moiety. Common reagents include thiosemicarbazide, o-tolyl isothiocyanate, and oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis Methodology

  • Step 1: Formation of the triazole ring through cyclization reactions involving appropriate precursors.
  • Step 2: Introduction of the thiazole moiety via condensation reactions.
  • Step 3: Final assembly involving the coupling of the methoxyphenyl group and ethylenediamine derivatives.

Biological Activities

Research has indicated that compounds containing triazole and thiazole structures exhibit a wide range of biological activities. The specific compound under discussion has been evaluated for several pharmacological effects:

Antimicrobial Activity

Studies have shown that derivatives with similar structures possess significant antimicrobial properties. The presence of the triazole ring is particularly noted for its efficacy against various bacterial and fungal strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazoles are often incorporated into anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. Preliminary studies indicate that this compound may inhibit cancer cell proliferation in vitro .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound could act as an inhibitor of inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar thiazole-triazole compounds demonstrated their effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that compounds with similar structural motifs led to apoptosis in cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS) .

Mechanism of Action

The mechanism of action of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in π-π stacking with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .

Biological Activity

N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising a methoxyphenyl group linked to a triazole-thiazole moiety. The molecular formula is C22H24N4O1C_{22}H_{24}N_{4}O_{1} with a molecular weight of approximately 364.46 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger.
  • Antitumor Activity : In vitro studies have indicated potential cytotoxic effects against cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Disruption of Cell Membrane Integrity : Studies suggest that it can compromise cell membrane integrity in microbial cells.
  • Induction of Apoptosis in Cancer Cells : Evidence points to its ability to induce programmed cell death in neoplastic cells.

Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL
Aspergillus niger32 μg/mL

Cytotoxicity Profile

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties : A study conducted by Asati et al. demonstrated that derivatives of similar triazole-thiazole compounds exhibited potent antibacterial activity comparable to standard antibiotics like streptomycin . The tested compound showed a significant reduction in bacterial growth at concentrations as low as 32 μg/mL.
  • Antifungal Efficacy : Research published in the Journal of Medicinal Chemistry reported that compounds with similar structures effectively inhibited the growth of Candida albicans, with MIC values ranging from 16 to 32 μg/mL .
  • Antitumor Studies : In vitro assays performed on various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways, with IC50 values suggesting moderate potency against breast and lung cancer cells .

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